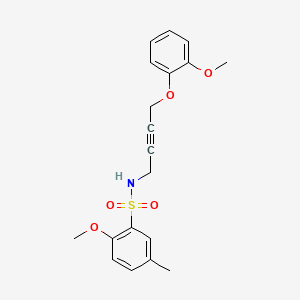

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide

Beschreibung

This compound is a benzenesulfonamide derivative featuring a 2-methoxy substitution on the aromatic ring and a 5-methyl group. The sulfonamide nitrogen is linked to a but-2-yn-1-yl chain substituted with a 2-methoxyphenoxy moiety. Such structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors targeting kinases or proteases, due to the sulfonamide group’s ability to act as a hydrogen-bond acceptor and its metabolic stability .

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-15-10-11-18(24-3)19(14-15)26(21,22)20-12-6-7-13-25-17-9-5-4-8-16(17)23-2/h4-5,8-11,14,20H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAHLJXLECNCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide typically involves multiple steps:

Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of 2-methoxyphenol with a but-2-yne derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Sulfonamide Formation: The intermediate is then reacted with 5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Products include methoxybenzoic acids or methoxybenzaldehydes.

Reduction: Products include amines or partially reduced sulfonamides.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with sulfonamide structures exhibit anticancer properties by targeting specific enzymes involved in tumor growth. For instance, studies have shown that similar sulfonamide derivatives can inhibit the activity of heat shock protein 70 (Hsp70), which is often overexpressed in cancer cells. This inhibition can lead to apoptosis in cancer cells, making it a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that the compound may exhibit selective COX-II inhibition, potentially offering therapeutic benefits in treating inflammatory diseases .

Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and inhibiting its activity can be beneficial in treating hyperpigmentation disorders. Compounds similar to 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide have shown promising results in inhibiting tyrosinase activity .

Case Study 1: Anticancer Research

In a study published in Pharmacological Research, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity against various cancer cell lines. The findings indicated that compounds structurally related to 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting a potential application in cancer treatment .

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory properties of novel sulfonamides. The study demonstrated that certain derivatives showed significant inhibition of COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. This positions the compound as a candidate for further development as an anti-inflammatory agent .

| Biological Activity | Compound Structure | IC50 Values | Reference |

|---|---|---|---|

| Anticancer | Similar to 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide | Varies by cell line | Pharmacological Research |

| COX-II Inhibition | Derivatives of sulfonamides | IC50 = 0.52 μM | Recent Studies on COX Inhibitors |

| Tyrosinase Inhibition | Related sulfonamide compounds | IC50 = 4.39 μM | Tyrosinase Inhibition Studies |

Wirkmechanismus

The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease processes. The sulfonamide group can interact with enzyme active sites, while the but-2-yn-1-yl linkage might provide additional binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyphenoxy and Alkyne Motifs

(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide

- Key Features: Contains a but-2-ynoyl group linked to a pyrrolidine ring, similar to the alkyne spacer in the target compound. A benzamide core replaces the benzenesulfonamide group. Functions as a Bruton’s tyrosine kinase (BTK) inhibitor, highlighting the role of alkyne-containing scaffolds in kinase inhibition .

- Comparison :

- The sulfonamide group in the target compound may enhance binding to polar enzyme pockets compared to the benzamide in this analogue.

- Both compounds utilize methoxy groups for solubility modulation and aromatic stacking interactions.

2-(2-Methoxyphenoxy)ethylamin

- Key Features: Simplifies the alkyne spacer to an ethylamine chain. Retains the 2-methoxyphenoxy group, a common pharmacophore in adrenergic receptor ligands .

- Ethylamine chains are more metabolically labile than alkynes, suggesting the target compound may exhibit superior pharmacokinetics.

Functional Group Analysis

Biologische Aktivität

The compound 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide (CAS No. 1426314-95-5) is a synthetic organic compound that has garnered interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C₁₉H₁₉N₁O₄S

Molecular Weight : 325.4 g/mol

Structure : The compound features a sulfonamide group, methoxy groups, and a but-2-yn-1-yl side chain, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₁O₄S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1426314-95-5 |

The biological activity of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to cell growth and apoptosis. This inhibition can lead to altered cellular processes, potentially impacting cancer cell proliferation and survival.

- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways. This property is particularly relevant in the context of inflammatory responses and cancer therapy.

Therapeutic Applications

Research indicates that this compound may have potential applications in various therapeutic areas:

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. Further investigations are needed to confirm these effects in vivo.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in cellular models, indicating its potential use as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide :

- In Vitro Studies on Cancer Cell Lines : Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These findings suggest that the target compound may also possess similar properties .

- Anti-inflammatory Activity : In studies involving inflammation models, compounds structurally related to the target compound have been shown to inhibit pro-inflammatory cytokine production, indicating a potential pathway for therapeutic application in inflammatory diseases.

- Mechanistic Studies on Enzyme Interaction : Investigations into enzyme inhibition have revealed that similar compounds can effectively inhibit specific kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Significant cytotoxicity observed |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines |

| Enzyme Interaction Mechanisms | Effective inhibition of specific kinases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzenesulfonyl chlorides and alkynyl amines. For example:

Sulfonamide Formation : React 5-methyl-2-methoxybenzenesulfonyl chloride with a propargylamine derivative (e.g., 4-(2-methoxyphenoxy)but-2-yn-1-amine) under basic conditions (e.g., triethylamine in anhydrous THF) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, methoxy groups, and alkyne protons .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing reaction temperature (60–80°C) may accelerate sulfonamide coupling but could promote side reactions .

- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, especially for exothermic steps like sulfonylation .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to improve reaction efficiency .

Q. What strategies can be employed to analyze contradictory biological activity data across different assays?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches using HPLC and mass spectrometry to rule out impurities as a cause of variability .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines or enzymatic preparations .

- Orthogonal Assays : Cross-validate results using techniques like SPR (surface plasmon resonance) for binding affinity and cell viability assays (e.g., MTT) for cytotoxicity .

Q. What computational approaches are suitable for predicting the binding affinity of this sulfonamide derivative?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase or kinases). Focus on sulfonamide’s sulfonyl group as a hydrogen bond acceptor .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

- QSAR Modeling : Corrogate structural features (e.g., methoxy substituents) with bioactivity data from analogs to build predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.